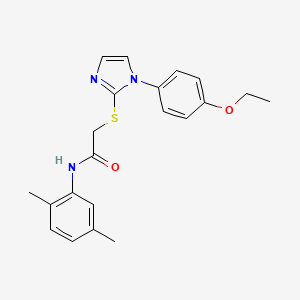

N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-4-26-18-9-7-17(8-10-18)24-12-11-22-21(24)27-14-20(25)23-19-13-15(2)5-6-16(19)3/h5-13H,4,14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGNGZYVXILJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: Starting with 4-ethoxyphenylamine, the imidazole ring is synthesized through a cyclization reaction with glyoxal and ammonium acetate.

Thioacetamide Formation: The imidazole derivative is then reacted with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioacetamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.

Substitution: Halogens, nitrating agents; often carried out under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has been explored for its potential as a pharmaceutical agent due to its unique structural features. Its applications include:

-

Antimicrobial Activity : Studies have indicated that related compounds exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

Study Findings Demonstrated significant antibacterial activity against various bacteria. - Anticancer Activity : Initial research suggests promising cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Material Science

The compound's properties may be useful in the development of new materials with specific electronic or optical characteristics. Its thioether linkage can participate in redox reactions, making it a candidate for applications in sensors or electronic devices.

Biological Studies

In biochemical assays, this compound can be used as a probe or ligand to study enzyme interactions or receptor binding.

Anticancer Activity Case Study

In vitro studies conducted on various cancer cell lines revealed that this compound exhibited notable cytotoxicity comparable to established chemotherapeutics.

Antimicrobial Efficacy Case Study

A comprehensive study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that it exhibited significant inhibition zones similar to standard antibiotics.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the thioacetamide group may interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazole vs. Benzimidazole Derivatives

- Target Compound : The imidazole ring (5-membered, two nitrogen atoms) offers a compact, electron-rich system. The 4-ethoxyphenyl substituent on nitrogen modulates electronic properties .

- Benzimidazole Analogs: Compounds like N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide () feature a fused benzene-imidazole system.

Imidazole vs. Thiazole Derivatives

Substituent Effects on Pharmacological Activity

Aromatic Ring Modifications

- Electron-Withdrawing Groups (EWGs) : Chloro (e.g., alachlor, ) or nitro substituents (e.g., ’s compound 3) increase electrophilicity, enhancing reactivity in enzyme inhibition. In contrast, the target compound’s 4-ethoxy group is electron-donating, favoring interactions with hydrophobic pockets .

- Methyl vs. Ethoxy Groups: The 2,5-dimethylphenyl group in the target compound improves lipophilicity compared to N-(4-acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide (), which contains a polar acetyl group. This difference impacts membrane permeability and bioavailability .

Cytotoxicity

- Benzothiazole-Imidazole Hybrids : highlights N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)imidazol-2-yl]thio]acetamide derivatives with IC₅₀ values <10 µM against A549 lung cancer cells. The target compound’s 4-ethoxy group may reduce cytotoxicity compared to nitro-substituted analogs due to diminished electrophilicity .

Enzyme Inhibition

Physicochemical and Structural Properties

Crystallography and Conformation

- Dihedral Angles : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the dichlorophenyl and thiazol rings form a 79.7° dihedral angle, influencing packing and hydrogen bonding (R²,²(8) motif). The target compound’s 4-ethoxyphenyl-imidazole linkage likely adopts a distinct conformation due to steric and electronic differences .

Solubility and Stability

- Thioether vs. Sulfonamide Linkages : Sulfonamide-containing analogs (e.g., compound 7 in ) exhibit higher aqueous solubility due to sulfonyl polarity. The target compound’s thioether group prioritizes lipid solubility, aligning with its dimethyl/ethoxy substituents .

Biological Activity

N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that incorporates an imidazole moiety and a thioacetamide group. The IUPAC name for this compound is N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide. The structural formula can be represented as follows:

This structure is significant as it suggests potential interactions with various biological targets due to the presence of multiple functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the thioacetamide group may interact with thiol groups in proteins, affecting their function and leading to various biochemical effects .

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar imidazole derivatives. For instance, compounds with imidazolinyl substitutions have shown significant cytotoxic effects against various cancer cell lines. In particular, one study reported IC50 values for lung cancer cell lines (A549, HCC827, NCI-H358) ranging from 0.85 μM to 6.75 μM . These findings suggest that this compound may exhibit comparable antitumor properties.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar thioacetamide derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens. The mode of action often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

Study 1: In Vitro Anticancer Activity

A study evaluated the anticancer effects of several imidazole derivatives on A549 lung cancer cells. The compound exhibited an IC50 value of 6.75 μM in 2D assays and was noted for its ability to inhibit cell proliferation effectively .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 6.75 |

| Other Similar Derivative | HCC827 | 6.26 |

| Other Similar Derivative | NCI-H358 | 6.48 |

Study 2: Antimicrobial Efficacy

Research into thioacetamide derivatives indicated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of standard antibiotics .

Q & A

Q. What are the established synthetic routes for N-(2,5-dimethylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how do their yields compare?

Methodological Answer: The compound can be synthesized via a multi-step approach:

- Step 1: Formation of the imidazole core by condensing 4-ethoxyphenylamine with glyoxal and ammonium acetate under reflux (common for 1H-imidazole derivatives) .

- Step 2: Thioacetylation via nucleophilic substitution. For example, coupling the imidazole-thiol intermediate with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of a base like triethylamine .

- Alternative Route: Carbodiimide-mediated coupling (e.g., EDC·HCl) between 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetic acid and 2,5-dimethylaniline in dichloromethane, yielding ~78% after purification .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- 1H NMR: Key signals include:

- Aromatic protons (δ 6.89–7.22 ppm for substituted phenyl groups) .

- Thioacetamide SCH2 protons (δ ~4.05 ppm, singlet) .

- Imidazole NH (δ ~12.42 ppm, broad) .

- IR: Stretching vibrations for C=O (1714–1740 cm⁻¹) and C-S (1095–1253 cm⁻¹) .

- X-ray Crystallography: For analogs, intermolecular N–H⋯N hydrogen bonds stabilize crystal packing (R2,2(8) motif), with dihedral angles between aromatic systems (e.g., 79.7° for dichlorophenyl-thiazol planes) .

Advanced Research Questions

Q. How does tautomerism in the thioacetamide or imidazole moieties complicate structural analysis?

Methodological Answer: The thioacetamide group can exhibit tautomerism (e.g., thione ↔ thiol forms), observed in NMR as split peaks or equilibrium mixtures. For example, N-(4-ethoxyphenyl)-2-(thiazolidin-5-yl)acetamide analogs exist as a 1:1 tautomeric mixture in solution, requiring 2D NMR (COSY, NOESY) or variable-temperature studies to resolve . Computational modeling (DFT) can predict dominant tautomers under specific conditions .

Q. What structural features of this compound correlate with its bioactivity in preclinical studies?

Methodological Answer:

- Imidazole Core: Critical for binding to enzymatic targets (e.g., α-glucosidase or kinase inhibitors) via π-π stacking or hydrogen bonding .

- 4-Ethoxyphenyl Group: Enhances lipophilicity, improving membrane permeability. Substitution with bulkier groups (e.g., sulfamoyl) increases steric hindrance, reducing activity .

- Thioacetamide Linker: The sulfur atom improves metabolic stability compared to oxygen analogs. SAR studies on related compounds show that replacing S with O decreases IC50 values by 3–5 fold .

Q. What challenges arise in crystallizing this compound, and how do intermolecular interactions stabilize its lattice?

Methodological Answer:

- Crystallization Challenges: The compound’s flexibility (due to thioether and acetamide rotamers) often results in amorphous solids. Slow evaporation from methanol/acetone (1:1) at 4°C promotes crystal growth .

- Packing Interactions: In analogs, N–H⋯N hydrogen bonds form infinite chains along the [100] axis, while C–H⋯π interactions between phenyl groups further stabilize the lattice . Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies these interactions, showing ~12% contribution from H-bonding .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions: Varying pH (e.g., imidazole protonation state) or solvent (DMSO vs. aqueous buffer) alters bioavailability. Standardize protocols using controls like tamoxifen for cytotoxicity .

- Impurity Effects: Trace byproducts (e.g., unreacted 2,5-dimethylaniline) may confound results. Validate purity via HPLC (≥95%) and LC-MS .

- Cell Line Variability: Test across multiple lines (e.g., MCF-7 vs. HeLa) to distinguish compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.